molecular formula C17H12N2O4S B15186337 m-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate CAS No. 82758-41-6

m-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate

Cat. No.: B15186337
CAS No.: 82758-41-6
M. Wt: 340.4 g/mol
InChI Key: ZDHKVKPEDSPOQO-UHFFFAOYSA-N
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Description

m-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate: is a complex organic compound with the molecular formula C17H12N2O4S. This compound is part of the naphthalene sulfonic acid derivatives and is known for its unique chemical properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate typically involves multiple steps, starting with the diazotization of naphthalene derivatives. The reaction conditions often require the use of strong acids and careful temperature control to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of reaction parameters such as temperature, pressure, and pH. The use of continuous flow chemistry can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced naphthalene derivatives, and substituted naphthalene sulfonic acids.

Scientific Research Applications

Chemistry: In chemistry, m-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: This compound has applications in biological research, particularly in the study of enzyme inhibitors and the development of new pharmaceuticals.

Medicine: In the medical field, it is explored for its potential use in drug design and as a precursor for therapeutic agents.

Industry: The compound is also used in the dye and pigment industry due to its ability to form stable and vibrant colors.

Mechanism of Action

The mechanism by which m-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.

Comparison with Similar Compounds

  • p-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate: Similar structure but different position of the methyl group.

  • 4-Benzoyl-1,3-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate): Contains additional benzoyl groups.

Uniqueness: m-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate is unique due to its specific molecular arrangement and the presence of the diazo group, which imparts distinct chemical properties compared to similar compounds.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.

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Properties

CAS No.

82758-41-6

Molecular Formula

C17H12N2O4S

Molecular Weight

340.4 g/mol

IUPAC Name

2-diazonio-5-(3-methylphenoxy)sulfonylnaphthalen-1-olate

InChI

InChI=1S/C17H12N2O4S/c1-11-4-2-5-12(10-11)23-24(21,22)16-7-3-6-14-13(16)8-9-15(19-18)17(14)20/h2-10H,1H3

InChI Key

ZDHKVKPEDSPOQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OS(=O)(=O)C2=CC=CC3=C2C=CC(=C3[O-])[N+]#N

Origin of Product

United States

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